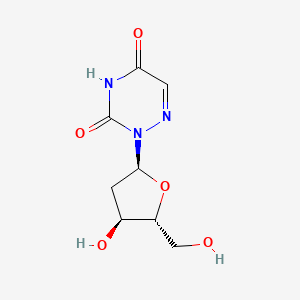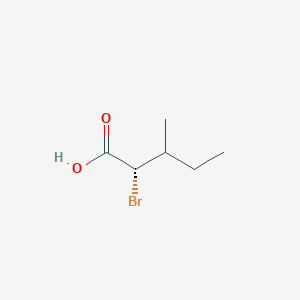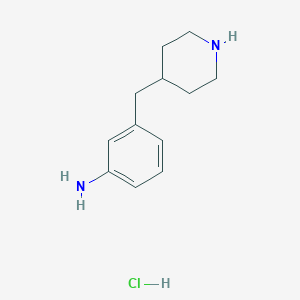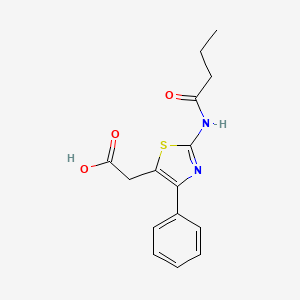
2-(5-Bromopyridin-2-yl)-N-ethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromopyridin-2-yl)-N-ethylacetamide is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethylacetamide group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide typically involves the bromination of pyridine followed by the introduction of the ethylacetamide group. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of a palladium catalyst and an organoboron reagent .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by coupling reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromopyridin-2-yl)-N-ethylacetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.
Scientific Research Applications
2-(5-Bromopyridin-2-yl)-N-ethylacetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-2-yl)-N-ethylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromopyridine: A simpler derivative with a bromine atom at the 5-position of the pyridine ring.
2-(5-Bromopyridin-2-yl)acetonitrile: Another derivative with a nitrile group instead of the ethylacetamide group.
(5-Bromopyridin-2-yl)methanol: A compound with a hydroxymethyl group attached to the pyridine ring.
Uniqueness
2-(5-Bromopyridin-2-yl)-N-ethylacetamide is unique due to the presence of the ethylacetamide group, which imparts specific chemical properties and potential biological activities. This makes it a valuable compound for various research applications, distinguishing it from other similar pyridine derivatives.
Properties
Molecular Formula |
C9H11BrN2O |
|---|---|
Molecular Weight |
243.10 g/mol |
IUPAC Name |
2-(5-bromopyridin-2-yl)-N-ethylacetamide |
InChI |
InChI=1S/C9H11BrN2O/c1-2-11-9(13)5-8-4-3-7(10)6-12-8/h3-4,6H,2,5H2,1H3,(H,11,13) |
InChI Key |
FVZZYYAXRHJWKT-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1=NC=C(C=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol](/img/structure/B13001477.png)
![tert-butyldiphenylsilyl 2-{6-bromo-5-methyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-methylpropanoate](/img/structure/B13001490.png)

![tert-Butyl10,10-difluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13001506.png)


![4-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B13001521.png)



![Ethyl 8-(4-methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13001557.png)
